molecular formula C18H22N2O4S B2489514 N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 953941-23-6

N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2489514
CAS RN: 953941-23-6
M. Wt: 362.44
InChI Key: NDSMYCTXSXWIOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide and related derivatives typically involves a multi-step process. Initially, 2,3-dihydrobenzo[1,4]dioxine-6-sulfonyl chloride is reacted with various aryl amines to afford the parent N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides. These compounds are then further reacted with benzyl chloride and ethyl iodide to synthesize N-benzyl- and N-ethyl- N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides respectively, in the presence of lithium hydride and N,N-dimethylformamide (DMF) (Irshad, 2018).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These techniques confirm the presence of the sulfonamide functional group, the 1,4-benzodioxane ring, and the specific substitutions made during synthesis.

Chemical Reactions and Properties

N-(4-(Dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide derivatives demonstrate moderate to good activity against enzymes like BChE, AChE, and LOX. The presence of the sulfonamide group plays a crucial role in these interactions, as it is a common moiety affecting biological activity across a range of sulfonamide compounds. The chemical reactivity and interactions with biological targets can be further modulated by substituting different groups at the aryl ring or the nitrogen atom of the sulfonamide group.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by the specific substituents on the benzodioxane and sulfonamide groups. These properties are crucial for determining the compound's behavior in biological systems and its suitability for further development as a therapeutic agent.

Chemical Properties Analysis

The chemical properties, including reactivity, acid-base behavior, and the ability to form hydrogen bonds, are determined by the functional groups present in the molecule. The sulfonamide group, in particular, is known for its ability to engage in hydrogen bonding, which can significantly affect the compound's interactions with biological molecules, including enzymes and receptors.

Scientific Research Applications

Biochemical Applications

Sulfonamide derivatives exhibit significant biochemical activities, including enzyme inhibition. For example, they are investigated for their inhibitory effects on enzymes such as carbonic anhydrase isoenzymes, which are crucial for various physiological processes. Studies demonstrate that sulfonamide derivatives can selectively inhibit tumor-associated isozyme IX, suggesting potential applications in cancer therapy (Casey et al., 2004). Additionally, the interaction of these compounds with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is explored, indicating their potential in treating neurodegenerative diseases (Irshad et al., 2019).

Pharmaceutical Research

In pharmaceutical research, sulfonamide derivatives are synthesized and evaluated for their therapeutic potentials, such as antimicrobial, antioxidant, and anti-inflammatory activities. Studies have shown that these compounds possess significant antimicrobial and antioxidant properties, making them candidates for developing new therapeutic agents (Badgujar et al., 2018). Moreover, their role in inhibiting enzymes like α-glucosidase suggests their potential application in managing diabetes (Abbasi et al., 2019).

Environmental Applications

Sulfonamide derivatives are also of interest in environmental science, particularly in the biodegradation of persistent pollutants. Research into the microbial metabolism of sulfonamide antibiotics reveals pathways for their degradation, which could inform strategies for mitigating antibiotic resistance spread in the environment (Ricken et al., 2013).

Analytical Chemistry

In analytical chemistry, sulfonamide derivatives serve as probes or reactants in developing detection methods for various biological and chemical substances. Their fluorescence properties, for example, can be harnessed for sensitive detection techniques in biochemical assays (Jun et al., 1971).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. For example, some sulfonamides are known to cause allergic reactions in some individuals .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a new antibiotic, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-20(2)15-5-3-14(4-6-15)9-10-19-25(21,22)16-7-8-17-18(13-16)24-12-11-23-17/h3-8,13,19H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSMYCTXSXWIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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